Cas no 16587-59-0 (1-Phenylnaphtho[2,1-b]thiophene)
![1-Phenylnaphtho[2,1-b]thiophene structure](https://www.kuujia.com/scimg/cas/16587-59-0x500.png)
16587-59-0 structure
Product name:1-Phenylnaphtho[2,1-b]thiophene
1-Phenylnaphtho[2,1-b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylnaphtho[2,1-b]thiophene
- 1-Phenylnaphtho[2,1-b]thiophene #
- 1-phenylbenzo[e][1]benzothiole
- Naphtho[2,1-b]thiophene, 1-phenyl-
- 16587-59-0
- WLZZURZSYAVTEO-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C18H12S/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H
- InChI Key: WLZZURZSYAVTEO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 260.06597156g/mol
- Monoisotopic Mass: 260.06597156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 28.2Ų
1-Phenylnaphtho[2,1-b]thiophene Related Literature
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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